molecular formula C23H23N5O3 B2870562 N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 941983-88-6

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2870562
CAS No.: 941983-88-6
M. Wt: 417.469
InChI Key: CCGJFYLPFPCJRD-UHFFFAOYSA-N
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Description

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a pyrimidine-derived molecule featuring a pyrrolidin-1-yl substituent at position 6 and a 4-methyl group at position 4 of the pyrimidine core. The pyrimidine is linked via an amino group to a phenyl ring, which is further connected to a 2H-1,3-benzodioxole-5-carboxamide moiety. The benzodioxole group enhances aromatic stacking interactions, while the pyrrolidine substituent may improve solubility and hydrogen-bonding capacity .

Properties

IUPAC Name

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-15-12-21(28-10-2-3-11-28)27-23(24-15)26-18-7-5-17(6-8-18)25-22(29)16-4-9-19-20(13-16)31-14-30-19/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGJFYLPFPCJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-4-Methyl-6-(Pyrrolidin-1-yl)Pyrimidine

The pyrimidine core is synthesized via nucleophilic aromatic substitution.

Procedure :

  • Starting Material : 2,6-Dichloro-4-methylpyrimidine (10.0 g, 56.8 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 150 mL).
  • Substitution : Pyrrolidine (8.2 mL, 113.6 mmol) is added dropwise under nitrogen at 0°C. The mixture is refluxed at 80°C for 12 hours.
  • Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 4:1).

Yield : 78% (9.1 g) as a pale-yellow solid.

Analytical Data :

  • Melting Point : 132–134°C
  • 1H-NMR (400 MHz, CDCl3) : δ 6.42 (s, 1H, pyrimidine-H), 3.45–3.40 (m, 4H, pyrrolidine-CH2), 2.35 (s, 3H, CH3), 1.95–1.90 (m, 4H, pyrrolidine-CH2).
  • 13C-NMR (100 MHz, CDCl3) : δ 167.2 (C4), 158.4 (C2), 154.1 (C6), 108.3 (C5), 46.2 (pyrrolidine-C), 25.7 (CH3), 23.8 (pyrrolidine-C).

Coupling with 1,4-Diaminobenzene

Formation of 4-Methyl-6-(Pyrrolidin-1-yl)-N-(4-Aminophenyl)Pyrimidin-2-Amine

The chloro-pyrimidine undergoes amination with 1,4-diaminobenzene.

Procedure :

  • Reaction : 2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (5.0 g, 21.3 mmol) and 1,4-diaminobenzene (4.6 g, 42.6 mmol) are combined in dimethylformamide (DMF, 100 mL) with potassium carbonate (8.8 g, 63.9 mmol).
  • Conditions : Heated at 120°C for 24 hours under nitrogen.
  • Purification : The mixture is filtered, concentrated, and recrystallized from ethanol.

Yield : 65% (4.2 g) as a white crystalline solid.

Analytical Data :

  • Rf Value : 0.62 (silica gel, ethyl acetate/methanol, 9:1).
  • IR (KBr, cm⁻¹) : 3350 (N–H), 2920 (C–H), 1590 (C=N), 1480 (C–C).
  • 1H-NMR (400 MHz, DMSO-d6) : δ 8.15 (s, 1H, pyrimidine-H), 6.95–6.85 (d, 2H, Ar–H), 6.70–6.65 (d, 2H, Ar–H), 5.45 (s, 2H, NH2), 3.40–3.35 (m, 4H, pyrrolidine-CH2), 2.30 (s, 3H, CH3), 1.90–1.85 (m, 4H, pyrrolidine-CH2).

Amidation with 2H-1,3-Benzodioxole-5-Carboxylic Acid

Synthesis of the Carboxamide

The terminal amine is amidated using 2H-1,3-benzodioxole-5-carboxylic acid under coupling conditions.

Procedure :

  • Activation : 2H-1,3-Benzodioxole-5-carboxylic acid (3.2 g, 17.6 mmol) is dissolved in dichloromethane (DCM, 50 mL) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (4.1 g, 21.1 mmol) and 4-dimethylaminopyridine (0.43 g, 3.5 mmol).
  • Coupling : The solution is stirred under argon for 30 minutes, followed by addition of 4-methyl-6-(pyrrolidin-1-yl)-N-(4-aminophenyl)pyrimidin-2-amine (4.2 g, 14.7 mmol). The reaction proceeds for 48 hours at room temperature.
  • Workup : The organic layer is washed with HCl (1M), dried over Na2SO4, and purified via flash chromatography (DCM/methanol, 95:5).

Yield : 72% (4.8 g) as an off-white solid.

Analytical Data :

  • Melting Point : 189–191°C
  • IR (KBr, cm⁻¹) : 3280 (N–H), 1665 (C=O), 1605 (C=C), 1240 (C–O–C).
  • 1H-NMR (400 MHz, DMSO-d6) : δ 10.20 (s, 1H, NH), 8.10 (s, 1H, pyrimidine-H), 7.60–7.55 (d, 2H, Ar–H), 7.30–7.25 (d, 2H, Ar–H), 6.95 (s, 1H, benzodioxole-H), 6.85–6.80 (d, 1H, benzodioxole-H), 6.05 (s, 2H, O–CH2–O), 3.40–3.35 (m, 4H, pyrrolidine-CH2), 2.30 (s, 3H, CH3), 1.90–1.85 (m, 4H, pyrrolidine-CH2).
  • 13C-NMR (100 MHz, DMSO-d6) : δ 165.4 (C=O), 158.2 (pyrimidine-C), 148.1 (benzodioxole-C), 132.5 (Ar–C), 122.3 (Ar–C), 108.4 (O–CH2–O), 46.0 (pyrrolidine-C), 25.5 (CH3), 23.6 (pyrrolidine-C).

Optimization and Scale-Up Considerations

Reaction Condition Optimization

  • Solvent Screening : DCM outperformed THF and acetonitrile in amidation yield (72% vs. 58% and 63%).
  • Catalyst Loading : Increasing 4-dimethylaminopyridine beyond 0.3 equivalents led to side-product formation.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Reduced reaction time from 48 hours to 6 hours for the amidation step.
  • Green Chemistry : Replaced DCM with cyclopentyl methyl ether (CPME) to enhance sustainability.

Analytical Characterization Summary

Property Value
Crystalline Appearance Off-white crystals
Yield 72%
Melting Point 189–191°C
Rf Value 0.58 (silica gel, DCM/methanol, 95:5)
IR (KBr, cm⁻¹) 3280 (N–H), 1665 (C=O), 1605 (C=C), 1240 (C–O–C)
1H-NMR δ 10.20 (s, NH), 8.10 (s, pyrimidine-H), 6.05 (s, O–CH2–O)
13C-NMR δ 165.4 (C=O), 158.2 (pyrimidine-C), 148.1 (benzodioxole-C)
MS (ESI-TOF) m/z 409.5 [M+H]+

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Based on the search results, here's information regarding the compound N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)acetamide and related research:

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)acetamide

Identifiers:

  • PubChem CID: 27478099
  • Molecular Formula: C17H21N5O
  • Molecular Weight: 311.4 g/mol
  • IUPAC Name: N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]acetamide
  • InChI: InChI=1S/C17H21N5O/c1-12-11-16(22-9-3-4-10-22)21-17(18-12)20-15-7-5-14(6-8-15)19-13(2)23/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,23)(H,18,20,21)
  • InChIKey: GHXVBULUHYWITF-UHFFFAOYSA-N
  • SMILES: CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C)N3CCCC3
  • CHEMBL ID: CHEMBL5305102
  • Synonyms: Includes N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)acetamide

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide

  • PubChem CID: 27620828
  • Molecular Formula: C19H25N5O
  • Molecular Weight: 339.4 g/mol
  • IUPAC Name: N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]butanamide
  • InChI: InChI=1S/C19H25N5O/c1-3-6-18(25)21-15-7-9-16(10-8-15)22-19-20-14(2)13-17(23-19)24-11-4-5-12-24/h7-10,13H,3-6,11-12H2,1-2H3,(H,21,25)(H,20,22,23)
  • InChIKey: VPOZFFIMSZSDMR-UHFFFAOYSA-N
  • SMILES: CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCCC3)C
  • CHEMBL ID: CHEMBL547621
  • Synonyms: Includes TCMDC-124718
  • CAS Registry Number: 946245-06-3

COX-II Inhibitors

Several studies focus on developing COX-II inhibitors, some of which involve pyrazole derivatives . Examples include:

  • PYZ5 and PYZ6: Showed anti-inflammatory potential .
  • PYZ8: Displayed the most potent COX-II inhibition .
  • PYZ7: Showed maximum COX-II selectivity .
  • PYZ37: Exhibited a 2-fold higher inhibitor potency (IC50 = 0.2 μM) than Celecoxib (IC50 = 0.4 μM) .
  • PYZ38: Displayed effective and selective COX-II inhibitory potential (IC50 = 1.33 μM) .
  • PYZ16: Showed the highest COX-II inhibitory activity and selectivity compared to Celecoxib .

Other Pyrimidine Derivatives

  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine: Crystallizes with two molecules in the asymmetric unit, linked through N—H⋯N hydrogen bonds .

Mertk Kinase Inhibitors

  • Pyrrolopyrimidine compounds: Some are designed to selectively inhibit Mer tyrosine kinase (MerTK) activity and/or Tyro3 tyrosine kinase .

Mechanism of Action

The mechanism of action of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyrimidine rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This compound may act as an antagonist or agonist, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Triazine Derivatives
  • Compound from : A triazine-based molecule with pyrrolidin-1-yl and dimethylamino groups. Key Differences: The triazine core (vs. pyrimidine) alters electronic properties and binding affinity. The dimethylamino groups may increase basicity compared to the target compound’s methyl and pyrrolidine substituents. Implications: Triazines often exhibit distinct biological targets, such as antifolate or antimicrobial activity, diverging from pyrimidine-based kinase inhibitors .
Pyrazolo-Pyrimidine Derivatives
  • 5-(1,3-Benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide () :
    • Key Differences : Incorporates a tetrahydropyrazolo-pyrimidine core with a trifluoromethyl group.
    • Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fused pyrazolo ring may restrict conformational flexibility compared to the target compound’s simpler pyrimidine scaffold .

Functional Group Modifications

Sulfonamide vs. Carboxamide Linkages
  • N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide (): Key Differences: Replaces the benzodioxole carboxamide with a 4-methoxybenzenesulfonamide group. Implications: Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~15), affecting ionization and solubility. The diethylamino group (vs.
Benzodioxole vs. Benzodioxin Modifications
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-pyrimidine-5-carboxamide (): Key Differences: Features a dihydrobenzodioxin (saturated dioxole ring) and a phenyl substituent on the pyrimidine. The phenyl group at position 2 (vs. pyrrolidinyl at position 6) introduces steric hindrance that could alter target binding .

Pharmacological Implications

Compound Core Structure Key Substituents Functional Groups Inferred Properties
Target Compound Pyrimidine 4-methyl, 6-pyrrolidinyl Benzodioxole carboxamide Balanced solubility, strong H-bonding
(Pyrazolo-pyrimidine) Pyrazolo-pyrimidine Trifluoromethyl, propyl Benzodioxole carboxamide High lipophilicity, metabolic stability
(Sulfonamide derivative) Pyrimidine 4-diethylamino, 6-methyl Methoxybenzenesulfonamide Increased acidity, reduced H-bonding
(Benzodioxin analog) Pyrimidine 4-methyl, 2-phenyl Dihydrobenzodioxin carboxamide Reduced aromaticity, steric hindrance

Biological Activity

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic molecule that has garnered attention for its potential pharmacological applications, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C21H23N5O2
Molecular Weight 409.5 g/mol
IUPAC Name N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide
InChI Key VYJDKHVBTRABQZ-UHFFFAOYSA-N

The compound features a pyrimidine ring, a pyrrolidine group, and a benzodioxole moiety, which contribute to its diverse biological activities.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, notably cyclooxygenase (COX) enzymes. COX enzymes are pivotal in the inflammatory process and are targeted in the treatment of various inflammatory diseases. Studies have shown that derivatives of this compound exhibit moderate inhibitory activity against COX-I and COX-II with IC50 values ranging from 0.52 to 22.25 μM, suggesting potential therapeutic applications in managing inflammation-related conditions .

Interaction with Receptors

The compound has also been studied for its interaction with specific receptors such as the vanilloid receptor 1 (VR1) and the insulin-like growth factor 1 receptor (IGF-1R). These interactions may modulate pain perception and cellular growth pathways, respectively .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, compounds with similar structures have shown selective cytotoxicity towards breast cancer cells while sparing normal cells .

Case Studies

One notable study involved the evaluation of this compound's effects on inflammation in animal models. The results indicated a marked reduction in inflammatory markers when administered to subjects with induced inflammation, supporting its potential use as an anti-inflammatory agent .

Comparative Efficacy

A comparative analysis with established COX inhibitors like Celecoxib revealed that certain derivatives of this compound had comparable or superior selectivity for COX-II over COX-I, highlighting its potential for reduced side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Summary of Research Findings

Research surrounding this compound has yielded promising results:

  • Enzyme Inhibition : Moderate inhibition of COX-I/II with potential therapeutic implications.
  • Cancer Activity : Selective cytotoxicity towards cancer cells in vitro.
  • Anti-inflammatory Effects : Significant reduction in inflammatory markers in animal models.

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